3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid
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Overview
Description
3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid is a compound with the molecular formula C13H18N2O4 and a molecular weight of 266.29 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative, which includes a pyridine ring. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
One common method involves the reaction of tert-butoxycarbonyl chloride with the amino acid derivative in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form amide bonds.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in various biochemical processes, including enzyme catalysis and protein synthesis .
Comparison with Similar Compounds
3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid can be compared with other Boc-protected amino acids, such as:
3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoic acid: Similar structure but with the pyridine ring at a different position.
N-(tert-butoxycarbonyl)-N-isopropyl-beta-alanine: Contains an isopropyl group instead of the pyridine ring.
(S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid: Another Boc-protected amino acid with different substituents.
These compounds share the common feature of the Boc protecting group but differ in their specific structures and applications, highlighting the versatility and utility of Boc-protected amino acids in chemical synthesis.
Properties
Molecular Formula |
C13H18N2O4 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(8-11(16)17)9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
RZJMNQBVADPLDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=NC=C1 |
Origin of Product |
United States |
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